molecular formula C11H9N3O B13258809 2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile

2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile

Cat. No.: B13258809
M. Wt: 199.21 g/mol
InChI Key: DJIDUMGEWFJYPS-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with diethyl ethoxymethylenemalonate followed by cyclization can yield quinoline derivatives . Additionally, microwave-assisted synthesis has been explored for its efficiency and green chemistry benefits .

Industrial Production Methods

Industrial production of quinoline derivatives often involves the use of catalysts and optimized reaction conditions to ensure high yields and purity. Methods such as solvent-free reactions, ionic liquid-mediated reactions, and ultrasound irradiation have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of quinoline derivatives .

Scientific Research Applications

2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as an antibacterial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical reactivity and biological activity. Its combination of amino, hydroxy, and nitrile groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-amino-5-methyl-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C11H9N3O/c1-6-3-2-4-8-9(6)10(15)7(5-12)11(13)14-8/h2-4H,1H3,(H3,13,14,15)

InChI Key

DJIDUMGEWFJYPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=C(C2=O)C#N)N

Origin of Product

United States

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